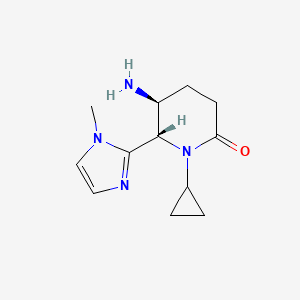
rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperidin-2-one ring with a cyclopropyl group and a 1-methyl-1H-imidazol-2-yl group attached . The exact mass is 208.13241115 g/mol and the monoisotopic mass is also 208.13241115 g/mol . The compound has a complexity of 258 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 64.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has one rotatable bond . The XLogP3-AA value is -1.4 .Applications De Recherche Scientifique
Applications in Medicinal Chemistry and Drug Development
The compound rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, although not directly identified in the searched literature, is structurally related to several compounds with significant applications in medicinal chemistry and drug development. Research on similar compounds indicates a broad spectrum of biological activities, including antibacterial, antitumor, and enzymatic inhibition properties.
Antibacterial and Antimicrobial Activity : Novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids have shown high levels of free radical scavenging activity and significant influence on bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Candida albicans (Lozynskyi et al., 2017). This indicates the potential for compounds with similar structures to possess antimicrobial properties.
Antitumor Effects : The synthesis and evaluation of novel compounds for antitumor effects have been a significant area of research. For example, compounds structurally related to the query compound have been synthesized and shown promising inotropic activity, hinting at potential cardiovascular applications (Sircar et al., 1987).
Enzymatic Inhibition and Molecular Interaction Studies : Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into the molecular interactions with specific receptors, such as the CB1 cannabinoid receptor (Shim et al., 2002). This suggests potential applications in understanding and targeting receptor-ligand interactions for therapeutic purposes.
Applications in Synthesis and Material Science
The literature also highlights the versatility of compounds with similar structural features in synthesis and material science applications.
Synthetic Methodologies : Innovative synthetic routes have been developed for the construction of complex molecules with significant biological activities. For instance, ultrasound-assisted synthesis has been employed to create novel compounds with antibacterial, antitubercular, and antioxidant activities (Kalaria et al., 2014).
Spectroscopic and Computational Studies : Spectroscopic and computational studies of new rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands have contributed to the understanding of the structural and photophysical properties of these compounds (Salassa et al., 2008). Such studies are crucial for designing materials with desired optical and electronic properties.
Propriétés
IUPAC Name |
(5S,6S)-5-amino-1-cyclopropyl-6-(1-methylimidazol-2-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-15-7-6-14-12(15)11-9(13)4-5-10(17)16(11)8-2-3-8/h6-9,11H,2-5,13H2,1H3/t9-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTXFVWVUMGIIN-ONGXEEELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCC(=O)N2C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2605713.png)
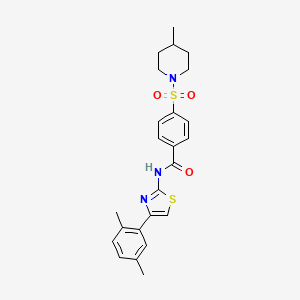

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2605717.png)
![2-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-methylamino]cyclohexan-1-ol](/img/structure/B2605718.png)
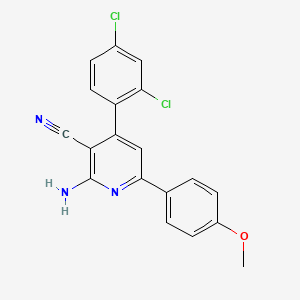
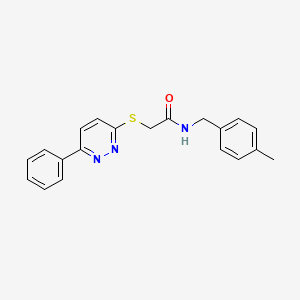
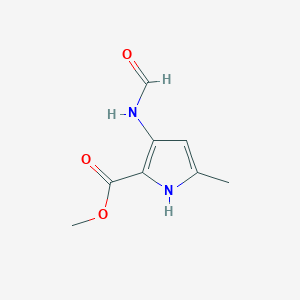
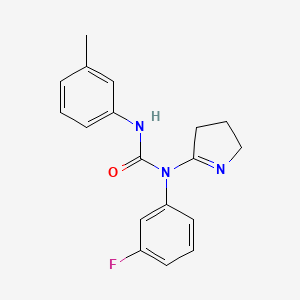
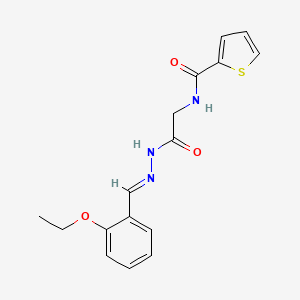
![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2605729.png)

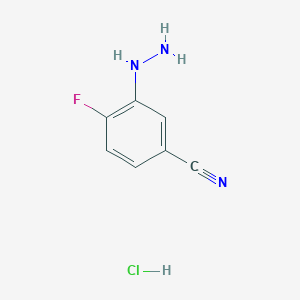
![2-Cyclopropyl-5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2605734.png)